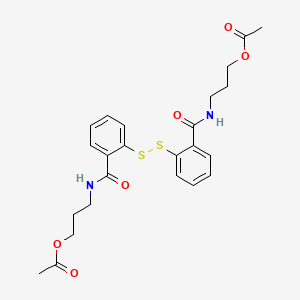
2,2'-Dithiobis(N-(3-(acetyloxy)propyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is a compound belonging to the benzamide family, characterized by the presence of a dithiobis group and an acetyloxypropyl substituent. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) typically involves the reaction of 2,2’-dithiobis(benzoyl chloride) with N-(3-(acetyloxy)propyl)amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis bond, yielding two thiol-containing benzamide molecules.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing benzamides.
Substitution: Benzamides with different substituents replacing the acetyloxy group.
科学的研究の応用
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The dithiobis group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The acetyloxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the acetyloxypropyl group, making it less effective in certain applications.
N-(3-(acetyloxy)propyl)benzamide: Does not contain the dithiobis group, limiting its ability to form disulfide bonds.
Uniqueness
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is unique due to the combination of the dithiobis and acetyloxypropyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
特性
CAS番号 |
88848-48-0 |
|---|---|
分子式 |
C24H28N2O6S2 |
分子量 |
504.6 g/mol |
IUPAC名 |
3-[[2-[[2-(3-acetyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl acetate |
InChI |
InChI=1S/C24H28N2O6S2/c1-17(27)31-15-7-13-25-23(29)19-9-3-5-11-21(19)33-34-22-12-6-4-10-20(22)24(30)26-14-8-16-32-18(2)28/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,25,29)(H,26,30) |
InChIキー |
UAICOZIKAKZIDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


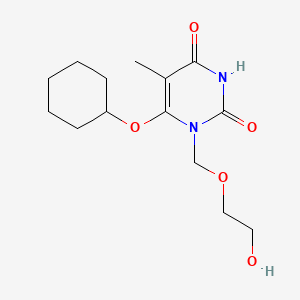
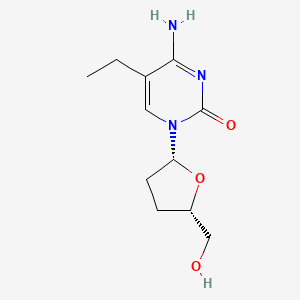
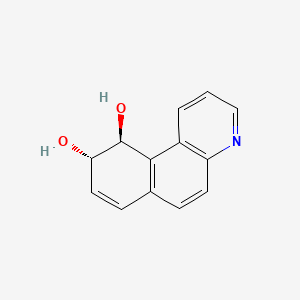
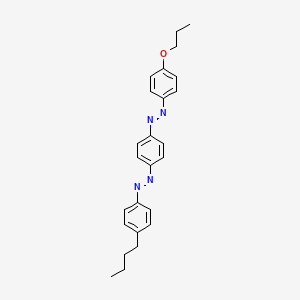
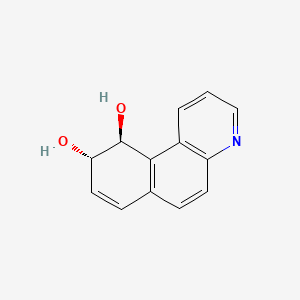
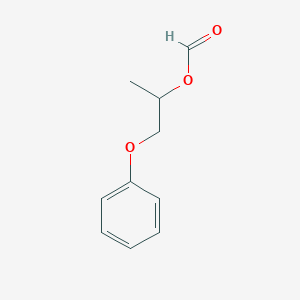
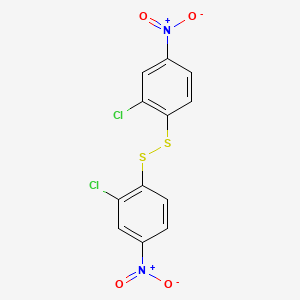
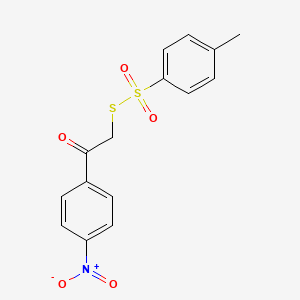
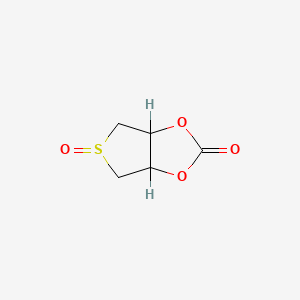
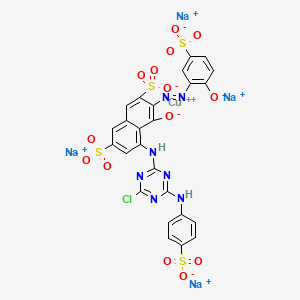
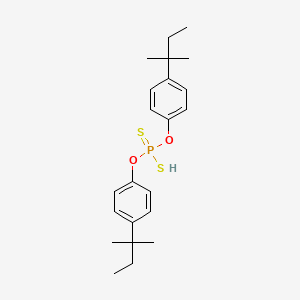
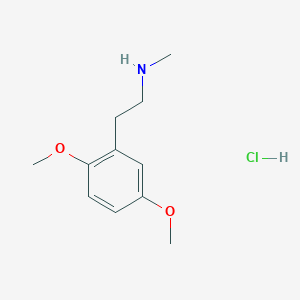
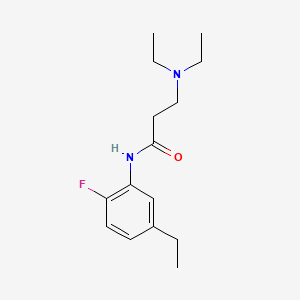
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
